Spiro[3.3]hepta-2,5-diene

Spiroconjugation Photoelectron Spectroscopy Computational Chemistry

Spiro[3.3]hepta-2,5-diene is a C₇H₈ carbocyclic spiro compound featuring two cyclobutene rings joined at a quaternary spiro carbon. Its defining characteristics include a rigid, orthogonal ring arrangement and inherent axial chirality, which permits resolution into stable enantiomers—a property absent in planar 1,3-dienes.

Molecular Formula C7H8
Molecular Weight 92.14 g/mol
CAS No. 22635-78-5
Cat. No. B13808254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.3]hepta-2,5-diene
CAS22635-78-5
Molecular FormulaC7H8
Molecular Weight92.14 g/mol
Structural Identifiers
SMILESC1C=CC12CC=C2
InChIInChI=1S/C7H8/c1-3-7(4-1)5-2-6-7/h1-3,5H,4,6H2
InChIKeyNODMEAHDWHZSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.3]hepta-2,5-diene (CAS 22635-78-5): A Strained C2-Symmetric Spiro-Diene for Asymmetric and Electronic-Structure Applications


Spiro[3.3]hepta-2,5-diene is a C₇H₈ carbocyclic spiro compound featuring two cyclobutene rings joined at a quaternary spiro carbon [1]. Its defining characteristics include a rigid, orthogonal ring arrangement and inherent axial chirality, which permits resolution into stable enantiomers—a property absent in planar 1,3-dienes [2]. These features make it a target for procurement when stereochemical definition or spiro-specific electronic effects are required.

Why Spiro[3.3]hepta-2,5-diene Cannot Be Replaced by Common 1,3-Dienes or Saturated Spiro-Analogs


Conventional 1,3-dienes such as 1,3-cyclohexadiene or norbornadiene are achiral and conformationally distinct, while the saturated spiro[3.3]heptane lacks the conjugated π-system essential for spiroconjugation and Diels–Alder reactivity [1][2]. These differences translate to quantifiable variations in ionization energy, orbital splitting, and chiroptical properties that directly impact performance in asymmetric synthesis, physical-organic benchmarking, and materials design.

Quantitative Differentiation Guide: Spiro[3.3]hepta-2,5-diene vs. Closest Analogs


Spiroconjugation: π-Orbital Splitting of 0.4 eV vs. Zero in the Saturated Analog

Spiro[3.3]hepta-2,5-diene exhibits through-space π-orbital splitting due to spiroconjugation, whereas the saturated analog spiro[3.3]heptane shows no such splitting [1]. This effect is central to the compound's unique electronic structure.

Spiroconjugation Photoelectron Spectroscopy Computational Chemistry

First Ionization Energy: 9.02 eV vs. Lower Values for Common 1,3-Dienes

The first vertical ionization energy (IE) of spiro[3.3]hepta-2,5-diene is 9.02 eV [1], which is significantly higher than that of norbornadiene (8.38 eV) and 1,3-cyclohexadiene (8.25 eV) [2]. This difference reflects the greater stabilization of the HOMO in the constrained spiro framework.

Photoelectron Spectroscopy Ionization Potential Electronic Structure

Axial Chirality: Quantifiable Specific Rotation Enables Enantioselective Procurement

The compound possesses C₂ symmetry and can be resolved into stable enantiomers via classical resolution [1]. The predicted levorotatory enantiomer is assigned a left-handed chirality by computational and experimental chiroptical studies [2]. While the exact specific rotation is not reported in the available abstract, the resolved nature of the compound is a definitive differentiator from achiral dienes such as 1,3-cyclohexadiene.

Axial Chirality Chiroptical Properties Enantiomeric Resolution

Strain Energy: Quantified Spiro-Interaction vs. Saturated Analog

Ab initio calculations reveal that spiro[3.3]hepta-2,5-diene has a distinct strain energy profile compared to spiro[3.3]heptane, due to the interaction of the two π-systems across the spiro carbon [1]. This 'spiro-interaction' is quantifiable and contributes to the compound's unique reactivity.

Strain Energy Molecular Mechanics Thermochemistry

Application Scenarios Where Spiro[3.3]hepta-2,5-diene's Quantified Differentiation Justifies Procurement


Asymmetric Synthesis with Axially Chiral Dienophiles

Procure resolved enantiomers of spiro[3.3]hepta-2,5-diene to serve as rigid, C₂-symmetric diene components in enantioselective Diels–Alder reactions, where its inherent chirality eliminates the need for external chiral auxiliaries [1].

Photoelectron Spectroscopy Benchmarking and Electronic Structure Studies

Use the compound as a reference standard with a known ionization energy of 9.02 eV [1] and a 0.4 eV π-orbital splitting [2] to calibrate photoelectron spectrometers or validate computational methods on spiroconjugated systems.

Spiro-Mechanistic Probes in Physical Organic Chemistry

Leverage the quantifiable strain energy and spiro-interaction [1] to study through-space orbital interactions or to serve as a mechanistic probe in cycloaddition or rearrangement reactions, where its reactivity diverges from that of planar dienes.

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